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Compound of Interest |

Compound Name: 3-(2,5-Difluorophenoxy)piperidine
CAS No.: 946726-18-7
Cat. No.: B1439172
. J

Role: Fluorinated Heterocyclic Building Block for CNS & GPCR Ligand Discovery

Part 1: Executive Summary & Chemical Identity

3-(2,5-Difluorophenoxy)piperidine is a specialized heterocyclic intermediate used primarily in
the optimization of "drug-like" properties during the lead generation phase of pharmaceutical
development. It belongs to the class of aryloxy-piperidines, a privileged scaffold in medicinal
chemistry known for its ability to modulate G-Protein Coupled Receptors (GPCRs)—specifically
serotonin (5-HT) and dopamine receptors—and voltage-gated ion channels.

The incorporation of the 2,5-difluorophenyl moiety serves two critical mechanistic functions:

o Metabolic Blocking: The fluorine atoms at the 2 and 5 positions block common sites of
oxidative metabolism (CYP450 hydroxylation), extending the half-life of the parent molecule.

» Electronic Modulation: The electron-withdrawing nature of the fluorine atoms alters the pKa
of the piperidine nitrogen and the electron density of the ether oxygen, influencing binding
affinity to hydrophobic pockets in target proteins.

Chemical Identity Data
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Property Specification
IUPAC Name 3-(2,5-difluorophenoxy)piperidine
946726-18-7 (Free Base) / 1184976-95-1 (HCI
CAS Number
Salt)
Molecular Formula C11H13F2NO
Molecular Weight 213.23 g/mol
o Contains one stereocenter at C3.[1][2][3][4][5][6]
Chirality )
[7][8] Available as (R), (S), or Racemate.[9]
LogP (Predicted) ~2.3 (Moderate Lipophilicity)
pKa (Predicted) ~9.2 (Piperidine Nitrogen)
Appearance Viscous oil (Free Base) or White Solid (HCI Salt)

Part 2: Synthetic Methodology

The synthesis of 3-(2,5-Difluorophenoxy)piperidine requires precise control over
stereochemistry (if a chiral target is desired) and regioselectivity. The most robust route utilized
in industrial settings is the Mitsunobu Coupling, which allows for the formation of the ether
linkage under mild conditions, preserving the integrity of the piperidine ring.

Protocol: Mitsunobu Etherification

This protocol describes the coupling of N-Boc-3-hydroxypiperidine with 2,5-difluorophenol.
Reagents:

o Substrate A:tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq)

e Substrate B: 2,5-Difluorophenol (1.1 eq)

o Coupling Agent: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
(1.2 eq)

e Phosphine: Triphenylphosphine (PPhs) (1.2 eq)
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e Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.
Step-by-Step Workflow:

e Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve tert-
butyl 3-hydroxypiperidine-1-carboxylate (Substrate A) and Triphenylphosphine in anhydrous
THF (0.2 M concentration).

» Addition of Phenol: Add 2,5-Difluorophenol (Substrate B) to the solution. Cool the mixture to
0°C in an ice bath.

o Coupling: Dropwise add DIAD over 20 minutes. The reaction is exothermic; maintain
temperature <5°C to prevent side reactions.

e Reaction: Allow the mixture to warm to room temperature and stir for 12—18 hours. Monitor
via TLC (Hexane:EtOAc 4:1) or LC-MS.

o Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with
1N NaOH (to remove unreacted phenol) and brine. Dry over Na2SO4 and concentrate.

 Purification: Purify the N-Boc intermediate via silica gel column chromatography.

o Deprotection: Dissolve the intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid
(TFA) (10 eq) or 4N HCI in Dioxane at 0°C. Stir for 2 hours.

« |solation: Concentrate in vacuo. Basify with saturated NaHCOs to pH >10 and extract with
DCM to obtain the free base, or precipitate as the HCI salt using diethyl ether.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical
inversion of configuration (Walden inversion) inherent to the Mitsunobu reaction if starting from
a chiral alcohol.
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Caption: Mitsunobu synthesis route. Note the SN2 inversion at the C3 position during the
coupling step.

Part 3: Medicinal Chemistry Applications[2][3][6][7]
[10][11]

3-(2,5-Difluorophenoxy)piperidine is not typically a drug per se, but a pharmacophore used
to probe Structure-Activity Relationships (SAR). It is particularly valuable in the "Fluorine Scan”
phase of lead optimization.

Bioisosterism & Metabolic Stability

In many CNS-active drugs, an unsubstituted phenyl ring is a liability due to rapid metabolism.
Replacing a phenyl group with a 2,5-difluorophenyl group often achieves:

o Oxidative Blockade: The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond,
preventing enzymatic attack at the most accessible ring positions.

 Lipophilicity Tuning: Fluorine increases lipophilicity (LogP), enhancing Blood-Brain Barrier
(BBB) penetration without significantly increasing molecular size.

Target Class Relevance

This scaffold is frequently observed in patent literature and SAR studies for:
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» Serotonin Modulators (5-HT): The distance between the basic nitrogen and the aromatic ring
in 3-substituted piperidines mimics the tryptamine core of serotonin.

» Norepinephrine Reuptake Inhibitors (NRIs): Similar to the phenoxy-propyl-amine motif found
in atomoxetine or fluoxetine derivatives.

e Nav1l.7 Channel Blockers: Aryloxy-piperidines bind to the voltage-sensing domain of sodium
channels, relevant for pain management therapeutics.

Visualization: Pharmacophore Interactions

The diagram below models how this molecule interacts within a theoretical GPCR binding
pocket (e.g., 5-HT receptor).
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Caption: Theoretical binding mode. The protonated nitrogen anchors the molecule, while the
fluorinated ring occupies a hydrophobic pocket.

Part 4: Safety & Handling

While specific toxicological data for this intermediate may be limited, it should be handled with
the standard precautions for fluorinated aryl amines.

o Hazard Classification (GHS):

o H315: Causes skin irritation.
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o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

e Handling Protocol:
o Always handle in a fume hood.
o Wear nitrile gloves and safety glasses.

o Incompatibility: Avoid strong oxidizing agents. The free base is sensitive to CO:z
(carbamate formation); store under inert gas (Argon/Nitrogen).

o Storage: Keep cold (2-8°C) and dry. The HCI salt is hygroscopic.
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Disclaimer: This guide is for research and development purposes only. The compound
described is a chemical intermediate and is not approved for human therapeutic use without
further regulatory clearance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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